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molecular formula C7H8BrNO2S B8464357 4-Bromo-2-(methylsulfonylmethyl)pyridine

4-Bromo-2-(methylsulfonylmethyl)pyridine

Cat. No. B8464357
M. Wt: 250.12 g/mol
InChI Key: AHSSWGXXHZNQON-UHFFFAOYSA-N
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Patent
US08933072B2

Procedure details

The title compound was prepared from 4-bromo-2-fluoro-pyridine and dimethylsulfone following a procedure analogous to that described in Step 1 for Intermediate 14. Yield: ca. 91% of theory (crude); LC (method 3): tR=2.01 min; Mass spectrum (ESI+): m/z=250/252 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.[CH3:9][S:10]([CH3:13])(=[O:12])=[O:11]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:9][S:10]([CH3:13])(=[O:12])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C
Step Two
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)CS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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